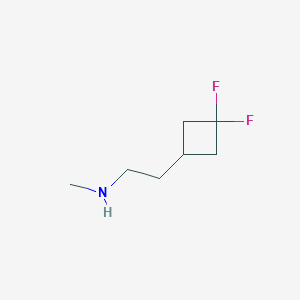
1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
“1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a tetrahydro-2H-pyran ring, which is a six-membered heterocyclic compound containing an oxygen atom . It also contains a pyrazole ring, which is a five-membered ring containing two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of 2H-pyrans has been extensively studied . Various synthetic methods have been reported in the literature, including oxa-electrocyclization, Knoevenagel condensation, propargyl Claisen rearrangement, and cycloisomerization .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The tetrahydro-2H-pyran ring is a common structural motif in many natural products and is used as a key intermediate in synthesizing complex heterocyclic compounds . The presence of the pyrazole and aldehyde functional groups in the compound allows for further chemical transformations, making it a valuable precursor in the synthesis of diverse heterocyclic structures that have potential biological activity.
Medicinal Chemistry Research
In medicinal chemistry, the aldehyde group can be utilized in reactions such as reductive aminations to synthesize novel amine derivatives . These derivatives can be screened for pharmacological activities, contributing to the discovery of new therapeutic agents.
Agricultural Chemistry
The pyrazole moiety is known for its role in the development of agrochemicals. It can be incorporated into compounds that act as herbicides, insecticides, or fungicides. The research into such applications often aims to enhance crop protection and yield .
Material Science
The compound’s ability to form stable heterocycles makes it a candidate for creating novel materials. For instance, it could be used in the development of organic semiconductors or as a building block for polymers with specific properties like increased thermal stability or unique electronic characteristics .
Environmental Science Applications
In environmental science, this compound could be explored for its potential use in the remediation of pollutants. Its chemical structure might interact with certain environmental contaminants, facilitating their breakdown or removal .
Biochemical Research
The structural features of “1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde” make it a suitable candidate for biochemical studies, particularly in understanding enzyme-substrate interactions or as a scaffold for developing enzyme inhibitors that could regulate biochemical pathways .
Pharmacology
In pharmacology, the compound’s diverse functional groups allow for the exploration of its interaction with biological targets. It could be used to study drug-receptor interactions or to develop assays for screening potential drug candidates .
Propiedades
IUPAC Name |
1-(oxan-3-ylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-10-4-11-12(6-10)5-9-2-1-3-14-8-9/h4,6-7,9H,1-3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQCRESKFLTNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(piperazin-1-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B1480395.png)
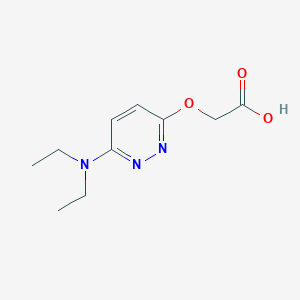
![7-Cyclohexyl-5-azaspiro[2.4]heptane](/img/structure/B1480397.png)


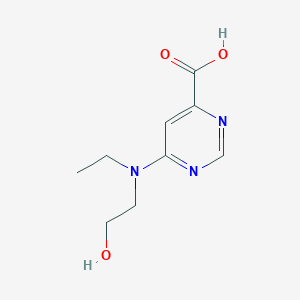
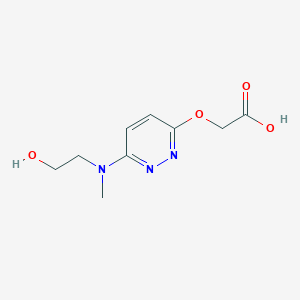

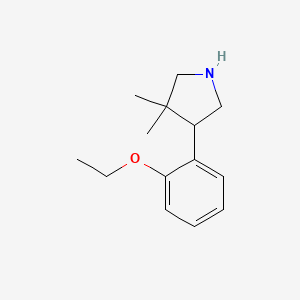
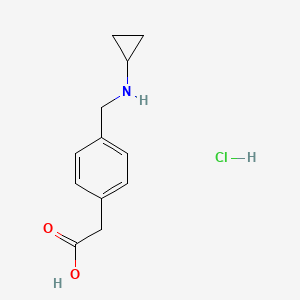
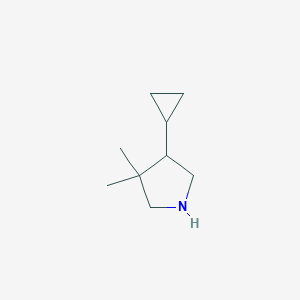
![7-Cyclopentyl-5-azaspiro[2.4]heptane](/img/structure/B1480414.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)
